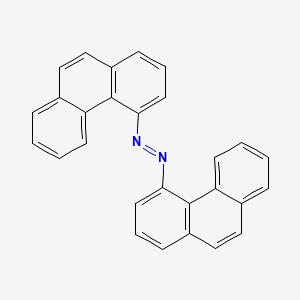![molecular formula C23H23NO3 B14489947 N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide CAS No. 63292-45-5](/img/structure/B14489947.png)
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above, involving ultrasonic irradiation and a solid acid catalyst, is gaining traction due to its efficiency and environmental benefits .
化学反应分析
Types of Reactions
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
作用机制
The mechanism of action of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives such as:
Uniqueness
N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is unique due to its specific combination of hydroxy, methoxy, and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
63292-45-5 |
|---|---|
分子式 |
C23H23NO3 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-[3-hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide |
InChI |
InChI=1S/C23H23NO3/c1-27-21-15-9-8-14-20(21)23(26,19-12-6-3-7-13-19)16-17-24-22(25)18-10-4-2-5-11-18/h2-15,26H,16-17H2,1H3,(H,24,25) |
InChI 键 |
ZDSAVJHNKROUEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(CCNC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



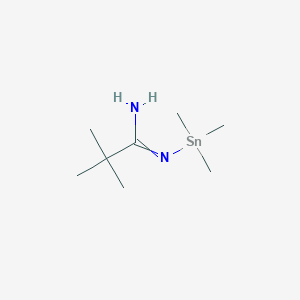

![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
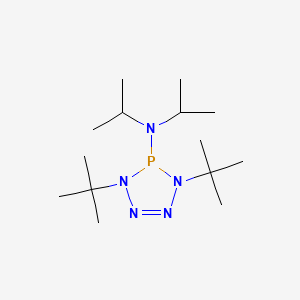
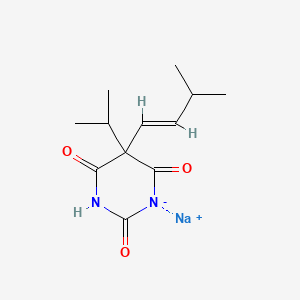
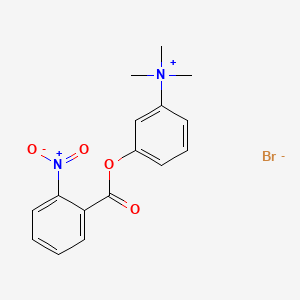
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)

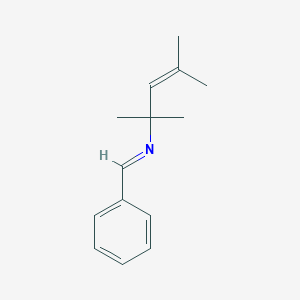

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
